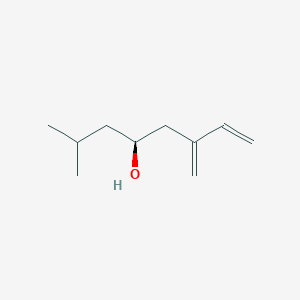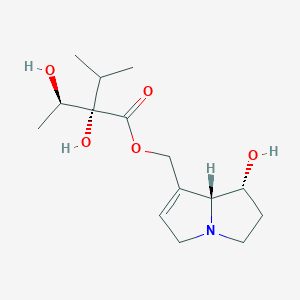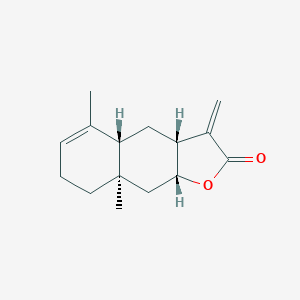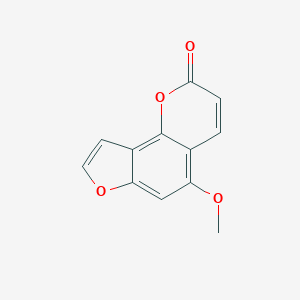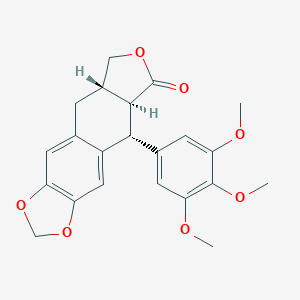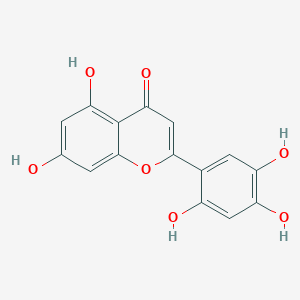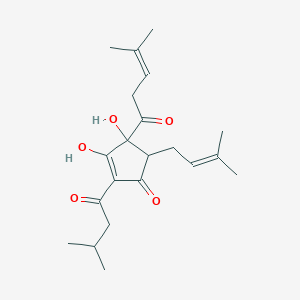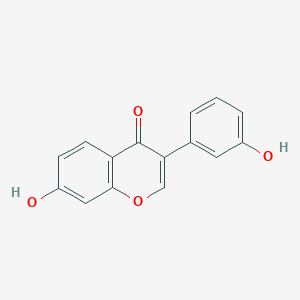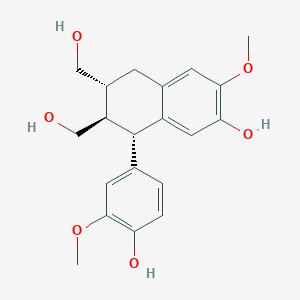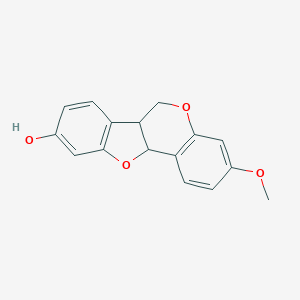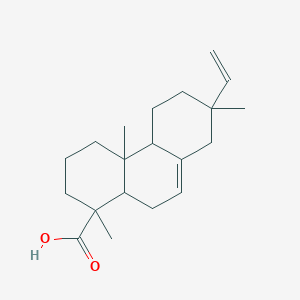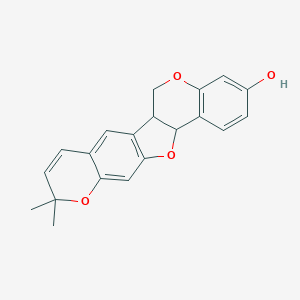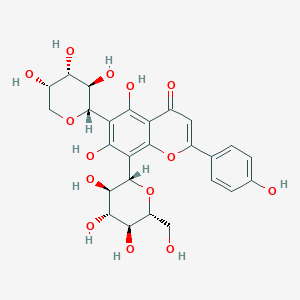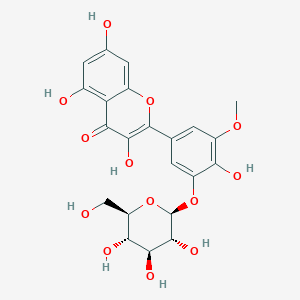
Myricomplanoside
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Myricomplanoside is a natural compound found in the bark of the Myrica cerifera tree. It has gained attention in recent years due to its potential therapeutic properties.
作用機序
The mechanism of action of myricomplanoside is not fully understood. However, it is believed to work by modulating various signaling pathways in the body. It has been shown to inhibit the production of pro-inflammatory cytokines and reduce oxidative stress.
生化学的および生理学的効果
Myricomplanoside has been shown to have several biochemical and physiological effects. It has been shown to reduce inflammation and oxidative stress in the body. It has also been shown to have anti-cancer properties by inducing apoptosis in cancer cells. Additionally, it has been studied for its potential use in treating neurodegenerative diseases by reducing neuronal damage and improving cognitive function.
実験室実験の利点と制限
One advantage of using myricomplanoside in lab experiments is that it is a natural compound and therefore may have fewer side effects compared to synthetic compounds. Additionally, it has been shown to have a wide range of potential therapeutic properties, making it a versatile compound for research. However, one limitation is that it may be difficult to obtain pure myricomplanoside in large quantities, which could limit its use in certain experiments.
将来の方向性
There are several future directions for research on myricomplanoside. One area of interest is its potential use in treating neurodegenerative diseases, such as Alzheimer's disease. Additionally, more research is needed to fully understand the mechanism of action of myricomplanoside and its potential use in treating other diseases, such as cancer. Furthermore, more studies are needed to optimize the synthesis method of myricomplanoside and improve its purity for use in lab experiments.
合成法
Myricomplanoside can be synthesized through a simple extraction process from the bark of the Myrica cerifera tree. The bark is first dried and then ground into a fine powder. The powder is then mixed with a solvent, such as ethanol, and left to macerate for several hours. The resulting mixture is then filtered, and the solvent is evaporated to yield a crude extract. The extract can be further purified using various chromatography techniques to obtain pure myricomplanoside.
科学的研究の応用
Myricomplanoside has been the subject of several scientific studies due to its potential therapeutic properties. It has been shown to have anti-inflammatory, antioxidant, and anti-cancer properties. It has also been studied for its potential use in treating neurodegenerative diseases, such as Alzheimer's disease.
特性
CAS番号 |
123442-26-2 |
|---|---|
製品名 |
Myricomplanoside |
分子式 |
C22H22O13 |
分子量 |
494.4 g/mol |
IUPAC名 |
3,5,7-trihydroxy-2-[4-hydroxy-3-methoxy-5-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyphenyl]chromen-4-one |
InChI |
InChI=1S/C22H22O13/c1-32-11-2-7(21-19(30)17(28)14-9(25)4-8(24)5-10(14)33-21)3-12(15(11)26)34-22-20(31)18(29)16(27)13(6-23)35-22/h2-5,13,16,18,20,22-27,29-31H,6H2,1H3/t13-,16-,18+,20-,22-/m1/s1 |
InChIキー |
RUJHFBFKZCYVLZ-ROSPJSJWSA-N |
異性体SMILES |
COC1=C(C(=CC(=C1)C2=C(C(=O)C3=C(C=C(C=C3O2)O)O)O)O[C@H]4[C@@H]([C@H]([C@@H]([C@H](O4)CO)O)O)O)O |
SMILES |
COC1=C(C(=CC(=C1)C2=C(C(=O)C3=C(C=C(C=C3O2)O)O)O)OC4C(C(C(C(O4)CO)O)O)O)O |
正規SMILES |
COC1=C(C(=CC(=C1)C2=C(C(=O)C3=C(C=C(C=C3O2)O)O)O)OC4C(C(C(C(O4)CO)O)O)O)O |
その他のCAS番号 |
123442-26-2 |
同義語 |
Myricomplanoside; 2-[3-(β-D-Glucopyranosyloxy)-4-hydroxy-5-methoxyphenyl]-3,5,7-trihydroxy-4H-1-benzopyran-4-one |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




